molecular formula C12H16O3 B1298552 2,4-Diethoxy-3-methylbenzaldehyde CAS No. 162976-08-1

2,4-Diethoxy-3-methylbenzaldehyde

Cat. No. B1298552
M. Wt: 208.25 g/mol
InChI Key: NLDIABAZQRPFHD-UHFFFAOYSA-N
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Description

2,4-Diethoxy-3-methylbenzaldehyde is a chemical compound that is structurally related to various benzaldehydes which are often used as intermediates in the synthesis of more complex molecules. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential synthesis and properties. Benzaldehydes are aromatic aldehydes with various substituents that can significantly alter their chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds, such as 2,5-dialkyl-1,3-dimethoxybenzenes, involves the regioselective replacement of methoxy groups in trimethoxybenzaldehyde derivatives . This suggests that a similar approach could be used for the synthesis of 2,4-diethoxy-3-methylbenzaldehyde, where selective alkylation and etherification reactions could be employed. Additionally, the synthesis of isotopically labeled benzaldehydes, as described in the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, involves multiple steps including cyclization, aromatization, and selective demethylation . These methods could potentially be adapted for the synthesis of 2,4-diethoxy-3-methylbenzaldehyde by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized by techniques such as NMR, mass spectroscopy, and X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework. For instance, diethyl 2-(4-methylbenzylidene)malonate, a related compound, was found to crystallize in the monoclinic crystal system, and its structure was stabilized by hydrogen bond interactions . This implies that 2,4-diethoxy-3-methylbenzaldehyde could also exhibit specific crystalline features and intermolecular interactions that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including acylation and protection/deprotection of functional groups . For example, 2,4-dihydroxybenzaldehyde can be acylated at the 2 position after protecting the more reactive 4 position . This indicates that 2,4-diethoxy-3-methylbenzaldehyde could also participate in similar reactions, where its ethoxy groups might influence the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the crystallization and hydrogen bonding patterns can affect the compound's melting point, solubility, and density . The presence of ethoxy and methyl groups in 2,4-diethoxy-3-methylbenzaldehyde would likely contribute to its hydrophobic character and could impact its boiling point and stability. The exact properties would need to be determined experimentally, but insights can be gained from the behavior of structurally similar compounds.

Scientific Research Applications

Synthesis and Conversion

2,4-Diethoxy-3-methylbenzaldehyde is involved in various synthetic pathways and conversions. It serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, self-terminated cascade reactions have been explored to produce methylbenzaldehydes from ethanol, which are valuable precursors for chemicals like phthalic anhydride and terephthalic acid. These processes involve sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts (Moteki, Rowley, & Flaherty, 2016). Furthermore, efficient copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water at room temperature has been studied, showcasing the substance's utility in catalytic systems and its potential for large-scale production without the need for organic solvents (Wu, Liu, Ma, Liu, Gu, & Dai, 2016).

Antimicrobial Properties

The derivative compounds of 2,4-Diethoxy-3-methylbenzaldehyde have shown promising antimicrobial properties. Research includes the synthesis of chalcone derivatives and their antibacterial activity against various bacterial strains, indicating potential therapeutic applications (Hapsari, Windarti, Purbowatiningrum, Ngadiwiyana, & Ismiyarto, 2018).

Food Protection

Certain derivatives of 2,4-Diethoxy-3-methylbenzaldehyde have been studied for their potential in protecting stored food products. For instance, 3-methylbenzaldehyde derived from Myosotis arvensis oil and its structural analogues have been evaluated for their acaricidal and mite kit properties against Tyrophagus putrescentiae, suggesting an application in safeguarding the commercial value of stored food products (Park, Lee, Yang, & Lee, 2017).

Pharmaceutical Applications

2,4-Diethoxy-3-methylbenzaldehyde-related compounds have been synthesized and characterized for their pharmaceutical potential. For example, a study described the synthesis of a new probe that acts as a highly selective fluorescent pH sensor, a tool that could be valuable in studying biological organelles (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).

Safety And Hazards

2,4-Dimethoxy-3-methylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-diethoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11-7-6-10(8-13)12(9(11)3)15-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDIABAZQRPFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350828
Record name Benzaldehyde, 2,4-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethoxy-3-methylbenzaldehyde

CAS RN

162976-08-1
Record name Benzaldehyde, 2,4-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diethoxy-m-tolualdehyde
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